

# **Application Notes and Protocols for ATR-101 Dosing and Administration in Research**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of ATR-101 (**nevanimibe**), a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), in research settings. The information is compiled from preclinical and clinical studies in adrenocortical carcinoma (ACC), Cushing's syndrome, and congenital adrenal hyperplasia (CAH).

## **Preclinical Dosing and Administration**

Preclinical studies in animal models have been crucial in establishing the safety profile and therapeutic potential of ATR-101.

### In Vivo Studies in Mice

In a study investigating the effects of ATR-101 on ACC xenografts, H295R cells were implanted in CB17-SCID mice.[1] ATR-101 was administered orally once the xenografts reached a mean size of 100 mm<sup>3</sup>.[1][2]



Parameter	Value	Reference
Animal Model	CB17-SCID mice with H295R cell xenografts	[1]
Drug	ATR-101	[1]
Dosage	1 mg/g/day	[1][2]
Route of Administration	Oral gavage	[1]
Vehicle	0.5% Carboxymethyl cellulose (CMC)-saline	[1]
Study Duration	Not specified	

## **In Vivo Studies in Dogs**

Studies in beagle dogs have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of ATR-101.

Parameter	Value	Reference
Animal Model	Beagle dogs	[3]
Drug	ATR-101	[3]
Dosage	3 mg/kg/day for 7 days, followed by 30 mg/kg/day for 7 days	[3]
Route of Administration	Oral gavage	[3]
Vehicle	0.5% hydroxypropylmethylcellulose	[3]
Dose Volume	5 mL/kg	[3]

In a separate study on dogs with naturally occurring Cushing's syndrome, a similar dose-escalation strategy was employed.[4][5]



Parameter	Value	Reference
Animal Model	Dogs with naturally occurring Cushing's syndrome	[4][5]
Drug	ATR-101	[4][5]
Dosage	3 mg/kg once daily for 1 week, followed by 30 mg/kg once daily for 1 or 3 weeks	[4][5]
Route of Administration	Oral	[4]

## **Clinical Dosing and Administration**

ATR-101 has been evaluated in several clinical trials for various adrenal-related disorders.

## **Phase 1 Study in Advanced Adrenocortical Carcinoma**

A first-in-human, Phase 1 study was conducted to determine the safety and tolerability of ATR-101 in patients with advanced ACC.[6]

Parameter	Value	Reference
Study Phase	Phase 1	
Indication	Advanced Adrenocortical Carcinoma	[6]
Patient Population	Adults (18+ years) who have failed or declined standard therapy	[6]
Route of Administration	Oral	[6]
Dosing Regimen	Daily oral dosing (specific dose levels not detailed in the provided search results)	[6]

## **Phase 2 Study in Cushing's Syndrome**



A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ATR-101 in adults with endogenous Cushing's syndrome.[7][8][9][10]

Parameter	Value	Reference
Study Phase	Phase 2	[7][10]
Indication	Endogenous Cushing's Syndrome	[7][8][9]
Patient Population	Adults (18-80 years) with a confirmed diagnosis	[9][10]
Route of Administration	Oral	[7]
Dosing Regimen	Escalating doses daily for 6 weeks (open-label), followed by a 4-week randomized withdrawal period (ATR-101 or placebo)	[7][8]

## Phase 2 Study in Congenital Adrenal Hyperplasia

A Phase 2, multicenter, single-blind, multiple-dose study was conducted to assess the safety and efficacy of ATR-101 in patients with classic CAH.[11][12]



Parameter	Value	Reference
Study Phase	Phase 2	[12]
Indication	Classic Congenital Adrenal Hyperplasia (due to 21- hydroxylase deficiency)	[12]
Patient Population	Adults (18-80 years) with a documented diagnosis	[12]
Route of Administration	Oral	[12]
Dosing Regimen	Ascending dose levels from 125 mg twice daily up to 1000 mg twice daily. Each dose level was administered for 28 days.	[12]

# **Experimental Protocols**In Vitro Cytotoxicity Assay in H295R Cells

This protocol is based on studies investigating the cytotoxic effects of ATR-101 in the human adrenocortical carcinoma cell line H295R.[3]

#### Materials:

- H295R human ACC cell line
- DMEM/F12 (1:1) medium
- Nu Serum
- Insulin-Transferrin-Selenium-X
- ATR-101
- Cholesterol
- MTT or Crystal Violet staining solution



#### Procedure:

- Cell Culture: Maintain H295R cells in DMEM/F12 (1:1) supplemented with 10% Nu Serum and 1% Insulin-Transferrin-Selenium-X.[3]
- Cell Seeding: Seed cells in appropriate culture plates.
- Treatment: Treat cells with varying concentrations of ATR-101 (e.g., 3nM to 30μM) in the presence or absence of exogenous cholesterol (e.g., 60 μg/mL).[3]
- Incubation: Incubate for a specified period (e.g., 24 hours).[3]
- Viability Assessment: Assess cell viability using a standard method such as MTT assay or crystal violet staining.[3]

### In Vivo Xenograft Study in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of ATR-101 in a mouse xenograft model of ACC.[1][2]

#### Materials:

- CB17-SCID mice
- H295R cells
- ATR-101
- Vehicle (e.g., 0.5% CMC-saline)
- Calipers for tumor measurement

#### Procedure:

- Cell Implantation: Implant H295R cells subcutaneously into the flanks of CB17-SCID mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

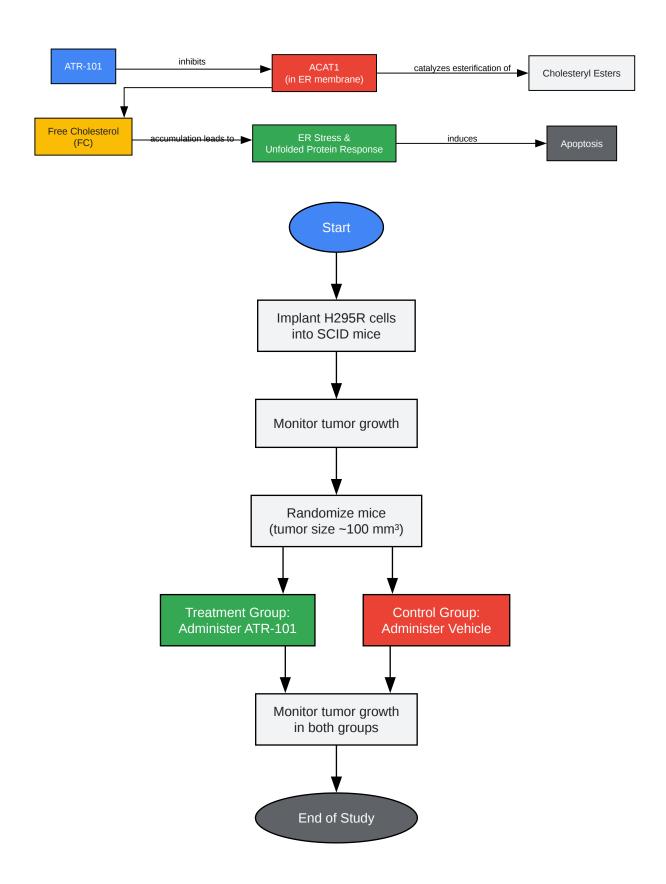


- Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.[1][2]
- Drug Administration: Administer ATR-101 (e.g., 1 mg/g/day) or vehicle orally via gavage.[1][2]
- Efficacy Evaluation: Continue to monitor tumor growth in both groups to assess the effect of ATR-101.

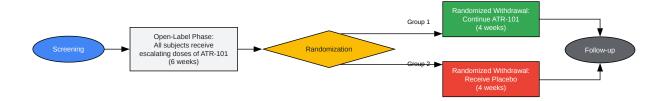
## Visualizations ATR-101 Mechanism of Action

ATR-101 selectively inhibits ACAT1, an enzyme in the endoplasmic reticulum that esterifies intracellular free cholesterol.[3][13] This inhibition leads to an accumulation of free cholesterol, causing ER stress and the unfolded protein response.[3][13] Ultimately, this cascade results in the induction of apoptosis in adrenocortical cells.[3][13]









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